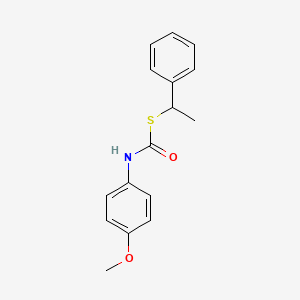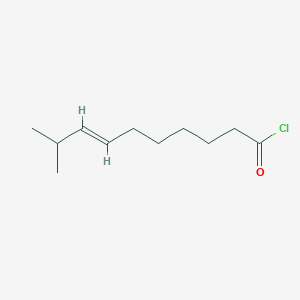
(E)-9-methyldec-7-enoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-9-methyldec-7-enoyl Chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a double bond in the (E)-configuration and a methyl group at the 9th position of the dec-7-enoyl chain. Acyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-9-methyldec-7-enoyl Chloride typically involves the reaction of (E)-9-methyldec-7-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(E)-9-methyldec-7-enoic acid+SOCl2→(E)-9-methyldec-7-enoyl Chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-9-methyldec-7-enoyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation can occur under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include alcohols, amines, and water. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from the reaction with water or through oxidation.
Scientific Research Applications
(E)-9-methyldec-7-enoyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of (E)-9-methyldec-7-enoyl Chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with a similar reactivity profile.
Benzoyl Chloride: An aromatic acyl chloride that undergoes similar reactions but has different physical properties due to the presence of the benzene ring.
Propionyl Chloride: Another aliphatic acyl chloride with a shorter carbon chain.
Uniqueness
(E)-9-methyldec-7-enoyl Chloride is unique due to the presence of the double bond in the (E)-configuration and the methyl group at the 9th position. These structural features can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
112375-58-3 |
|---|---|
Molecular Formula |
C11H19ClO |
Molecular Weight |
202.72 g/mol |
IUPAC Name |
(E)-9-methyldec-7-enoyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-10(2)8-6-4-3-5-7-9-11(12)13/h6,8,10H,3-5,7,9H2,1-2H3/b8-6+ |
InChI Key |
GKERBAXWYQPGJP-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)/C=C/CCCCCC(=O)Cl |
Canonical SMILES |
CC(C)C=CCCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


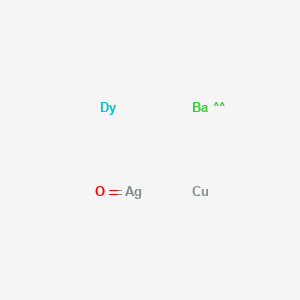
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
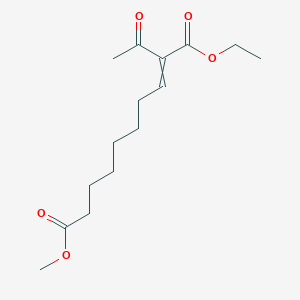

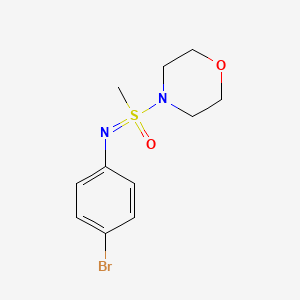
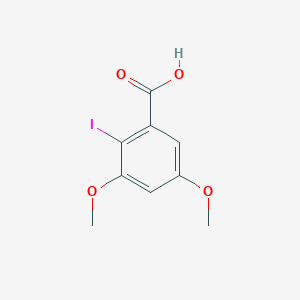

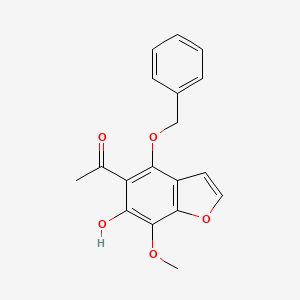
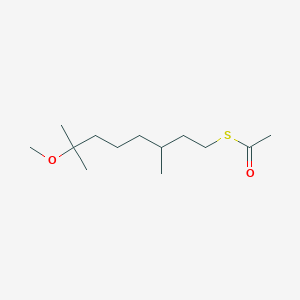
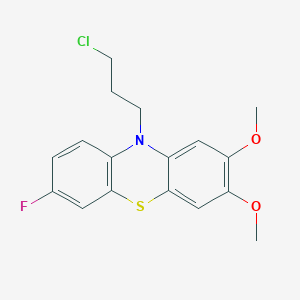
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine](/img/structure/B14292367.png)
